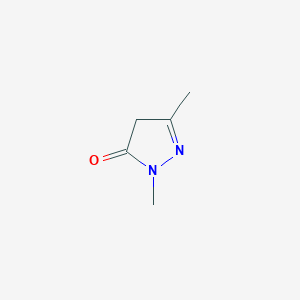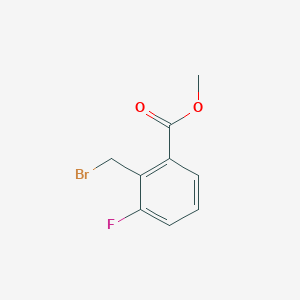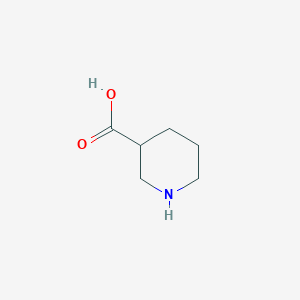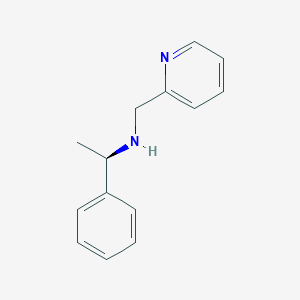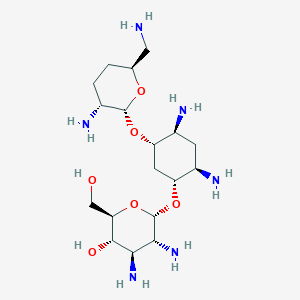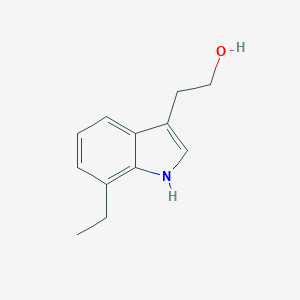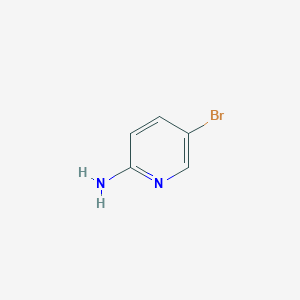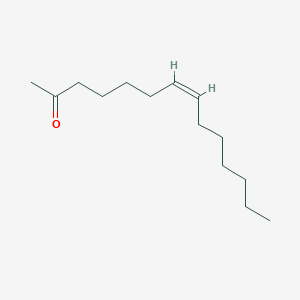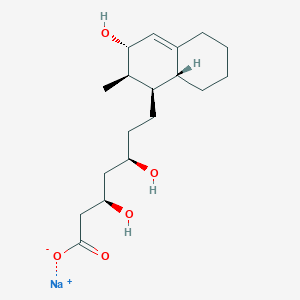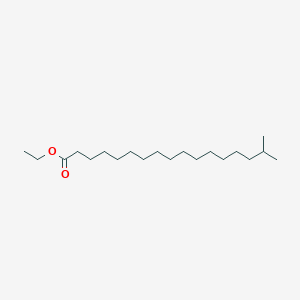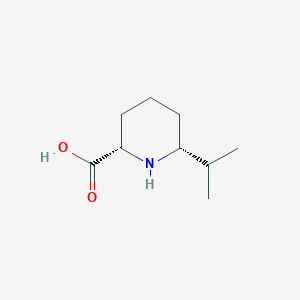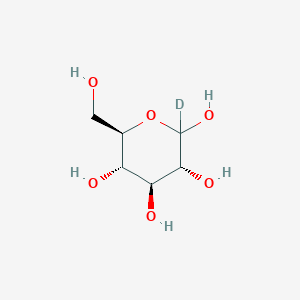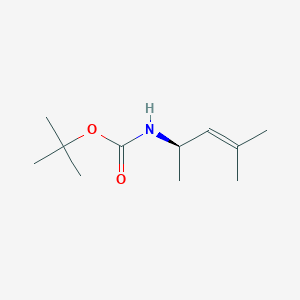
Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI), commonly known as Isopropenyl methylcarbamate (IPMC), is a carbamate insecticide that is widely used in agriculture and public health programs. IPMC is a colorless, odorless, and crystalline solid that is soluble in water and organic solvents. The chemical formula for IPMC is C9H17NO2, and its molecular weight is 171.24 g/mol.
Wirkmechanismus
The mechanism of action of Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI) involves the inhibition of AChE, which leads to the accumulation of acetylcholine at the synapse and the overstimulation of the nervous system. This results in the disruption of normal physiological processes, including muscle contraction, respiration, and heart function. Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI) is highly toxic to insects and other arthropods, but it can also affect non-target organisms, including humans and other mammals.
Biochemische Und Physiologische Effekte
Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI) can cause a range of biochemical and physiological effects in organisms that are exposed to it. These effects include the inhibition of AChE activity, the accumulation of acetylcholine at the synapse, the overstimulation of the nervous system, and the disruption of normal physiological processes. Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI) can also cause oxidative stress, DNA damage, and apoptosis in cells, leading to tissue damage and organ dysfunction.
Vorteile Und Einschränkungen Für Laborexperimente
Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI) has several advantages and limitations for use in laboratory experiments. Its insecticidal properties make it a useful tool for studying the nervous system and the effects of AChE inhibition. Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI) can also be used to test the efficacy of other insecticides and to develop new insecticide formulations. However, Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI) is highly toxic and can pose a risk to researchers and other laboratory personnel. Careful handling and disposal procedures are necessary to prevent exposure and contamination.
Zukünftige Richtungen
There are several future directions for research on Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI) and its applications. One area of research is the development of safer and more effective insecticides that target specific pests and minimize the risk to non-target organisms. Another area of research is the investigation of the biochemical and physiological effects of Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI) on different organisms and the development of new therapies for Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI) poisoning. Additionally, research is needed to understand the environmental fate and transport of Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI) and its potential impact on ecosystems and human health.
Synthesemethoden
Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI) can be synthesized by the reaction of isopropenyl alcohol and methyl isocyanate in the presence of a catalyst. The reaction takes place at a temperature of around 60-70°C and a pressure of 1-2 atm. The yield of Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI) can be improved by using a higher concentration of reactants, a longer reaction time, and a better catalyst.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI) has been extensively studied for its insecticidal properties and its mechanism of action. It is known to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is essential for the normal functioning of the nervous system. Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI) binds to the active site of AChE and prevents the hydrolysis of acetylcholine, leading to the accumulation of acetylcholine at the synapse and the overstimulation of the nervous system.
Eigenschaften
CAS-Nummer |
158300-08-4 |
|---|---|
Produktname |
Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI) |
Molekularformel |
C11H21NO2 |
Molekulargewicht |
199.29 g/mol |
IUPAC-Name |
tert-butyl N-[(2R)-4-methylpent-3-en-2-yl]carbamate |
InChI |
InChI=1S/C11H21NO2/c1-8(2)7-9(3)12-10(13)14-11(4,5)6/h7,9H,1-6H3,(H,12,13)/t9-/m1/s1 |
InChI-Schlüssel |
YLHOUQYHGGRZBH-SECBINFHSA-N |
Isomerische SMILES |
C[C@H](C=C(C)C)NC(=O)OC(C)(C)C |
SMILES |
CC(C=C(C)C)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C=C(C)C)NC(=O)OC(C)(C)C |
Synonyme |
Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![D-[4-13C]Glucose](/img/structure/B118824.png)
![3,4-Dihydro-2h-thieno[3,4-b][1,4]dioxepine](/img/structure/B118826.png)
